

## Preclinical evidence for Zagociguat in mitochondrial disease

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An In-depth Technical Guide to the Preclinical Evidence for **Zagociguat** in Mitochondrial Disease

#### Introduction

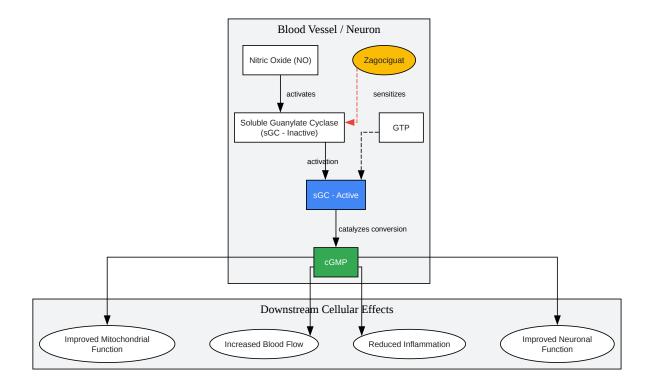
Mitochondrial diseases are a group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional mitochondria.[1] This dysfunction impairs the ability of cells to produce sufficient energy in the form of ATP, particularly affecting organs with high energy demands such as the brain, muscles, and heart.[2] **Zagociguat** (also known as CY6463) is an investigational, oral, once-daily, central nervous system (CNS)-penetrant stimulator of the enzyme soluble guanylate cyclase (sGC).[2][3][4][5] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, **Zagociguat** is hypothesized to rebalance dysregulated cellular pathways, thereby supporting mitochondrial function and restoring energy production.[2][4] This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of **Zagociguat** for mitochondrial diseases, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

# Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

**Zagociguat** acts as a positive allosteric modulator of sGC, an enzyme found in virtually every cell of the body.[2][4][5] It sensitizes sGC to its endogenous activator, nitric oxide (NO).[6] This



stimulation enhances the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[5] The NO-sGC-cGMP pathway is a critical regulator of various physiological functions, including neuronal function, blood flow, and inflammation.[2][3] In the context of mitochondrial disease, enhancing this pathway is thought to improve mitochondrial function, increase cerebral blood flow, and reduce inflammation, addressing some of the core pathological mechanisms of these disorders.[1]



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Caption: **Zagociguat** stimulates the NO-sGC-cGMP signaling pathway.



#### **Preclinical Evaluation in Zebrafish Models**

Extensive preclinical studies have been conducted using zebrafish (Danio rerio) to evaluate the efficacy and safety of **Zagociguat** across a range of mitochondrial disease models.[6][7] Zebrafish are a valuable model organism due to their high genetic homology with humans and the ability to create models that replicate biochemical deficiencies seen in patients, such as defects in respiratory chain (RC) complexes.[7] Both genetic knockout and pharmacologic inhibitor models were utilized to assess the therapeutic potential of **Zagociguat** in diverse subtypes of primary mitochondrial disease (PMD).[7][8]

### **Data Presentation**

The quantitative outcomes from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of Zagociguat in Diverse Zebrafish Models of Mitochondrial Disease

Animal Model	Biochemical Deficiency	Key Outcome	Effective Concentration	Reference
ndufs2-/- Larvae	Complex I	Neuromuscula r Protection	Not specified	[7][8]
Rotenone- Exposed WT Larvae	Complex I	Neuromuscular Protection	Not specified	[7][8]
Azide-Exposed WT Larvae	Complex IV	Prevention of Brain Death	100 nM	[7]
surf1-/- Larvae (low-dose azide)	Complex IV	No Rescue of Swimming/Neuro muscular Phenotypes	Not specified	[7]
fbxl4-/- Larvae (azide-stressed)	Multiple RC Complexes	Preserved Swimming Activity	10 nM	[7][8]



| dldh-/- Larvae | Pyruvate Dehydrogenase Complex | No Rescue | 10 nM, 100 nM, 1  $\mu$ M |[7][8] |

Table 2: Quantitative Effects of Zagociguat on Adult surf1-/- Zebrafish (Complex IV Deficiency)

Parameter Assessed	Zagociguat Concentration	Result	p-value	Reference
Total Oxygen Consumption (MO2)	100 nM	Significant Rescue	0.0001	[7]
Total Oxygen Consumption (MO2)	1 μΜ	No Significant Rescue	0.137	[7]

| Maximum Swimming Speed | 100 nM | Rescued | Not specified |[7] |

### **Experimental Protocols**

Detailed methodologies were crucial for the rigorous preclinical evaluation of Zagociguat.

#### **Animal Models**

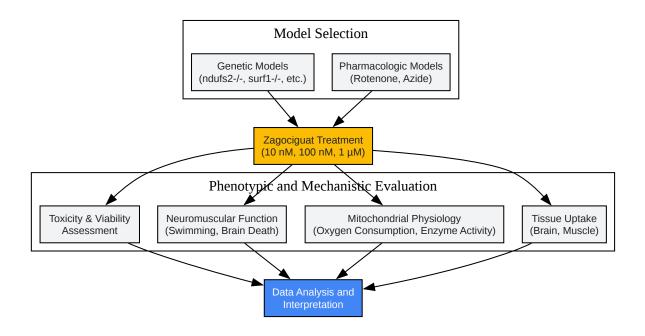
- Genetic Models: Zebrafish with mutations in genes orthologous to human mitochondrial disease genes were used, including:
  - ndufs2-/- (Complex I deficiency)[7]
  - surf1-/- (Complex IV deficiency)[7]
  - fbxl4-/- (Multiple RC complex deficiencies)[7]
  - dldh-/- (Dihydrolipoamide dehydrogenase deficiency)[7]
- Pharmacologic Models: Wild-type (WT) zebrafish were exposed to specific mitochondrial toxins to induce acute dysfunction:
  - Rotenone: An inhibitor of Complex I.[7]



Sodium Azide: An inhibitor of Complex IV.[7]

#### **Zagociguat Administration and Analysis**

- Treatment: Zagociguat was administered to larval or adult zebrafish by adding it to the water they were housed in.
- Tissue Uptake Analysis: To confirm CNS penetration and tissue distribution, Zagociguat levels in adult zebrafish brain and tail muscle were quantified. Tissues were analyzed using a Waters XBridge C18 column with a mobile phase gradient of water:acetonitrile (ACN) with 0.1% formic acid and ACN:methanol with 0.1% formic acid. The total run time was 2.5 minutes per sample.[6] Results showed similar Zagociguat levels in both brain and tail muscle.[7][8]



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Caption: General experimental workflow for preclinical evaluation of **Zagociguat**.

#### **Efficacy and Physiology Assessments**



- Toxicity and Viability: Larval viability was monitored to ensure that the observed protective effects were not confounded by any inherent toxicity of the compound. No morphological or functional toxic effects were observed at the concentrations tested.[7][8]
- Neuromuscular Function: This was assessed by evaluating larval swimming activity and protection from stressor-induced brain death or loss of heartbeat.[7][8]
- Whole-Body Oxygen Consumption (MO2): The oxygen consumption capacity of adult zebrafish was measured as a key indicator of overall mitochondrial function. Measurements were taken while the fish were at rest and during forced swimming at speeds of 10 and 20 cm/s.[7]
- Mitochondrial Respiratory Chain Enzyme Activity: To assess direct effects on mitochondrial biochemistry, the activity of specific complexes was measured. For Complex IV, activity was determined by spectrophotometrically following the oxidation of reduced cytochrome c at 550 nm in mitochondria-enriched extracts from zebrafish.[7] The assay buffer (pH 7.4) contained 25 mM KH2PO4, 5 mM MgCl2, 0.015% n-dodecyl-β-d-maltoside (DDM), 5 μM antimycin A, and 5 μM rotenone.[7]

## Summary of Preclinical Findings and Translational Perspective

The preclinical evaluation of **Zagociguat** in zebrafish models demonstrated its safety and significant therapeutic potential across multiple genetic and pharmacologic models of mitochondrial respiratory chain disease.[6]

#### **Key Findings:**

- Broad Efficacy: Zagociguat provided neuromuscular protection and improved survival in models of Complex I, Complex IV, and multiple respiratory chain deficiencies.[6][7]
- Improved Mitochondrial Physiology: Treatment with 100 nM Zagociguat significantly rescued both whole-body oxygen consumption and maximum swimming speed in an adult zebrafish model of Complex IV deficiency, providing direct evidence of improved mitochondrial and physiological function.[7]



- CNS Penetrance: The compound was confirmed to penetrate the CNS, achieving similar concentrations in the brain and muscle, which is critical for treating the neurological symptoms of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes).[1][7]
- Potency: Therapeutic effects were observed in the potent 10-100 nM range.

These robust preclinical findings provided a strong rationale for advancing **Zagociguat** into clinical development. An open-label Phase 2a study in adults with MELAS showed that **Zagociguat** was well-tolerated and was associated with improvements in mitochondrial function, cerebral blood flow, and neuronal function.[1][2][9][10] These promising results have led to the initiation of a larger, placebo-controlled Phase 2b trial (PRIZM study) to further evaluate the efficacy and safety of **Zagociguat** in patients with MELAS.[4][11][12]

#### Conclusion

The comprehensive preclinical data for **Zagociguat**, primarily derived from diverse zebrafish models, provides compelling evidence of its potential as a broad-spectrum therapeutic for mitochondrial diseases. The compound has demonstrated the ability to improve neuromuscular function, enhance mitochondrial physiology, and protect against acute metabolic stress. Its mechanism of action, targeting the fundamental NO-sGC-cGMP signaling pathway, and its confirmed CNS penetrance position it as a promising candidate to address the complex, multi-systemic nature of mitochondrial disorders. The preclinical evidence strongly supports the ongoing clinical investigation of **Zagociguat** for MELAS and suggests its potential utility for a wider array of mitochondrial diseases.[6]

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